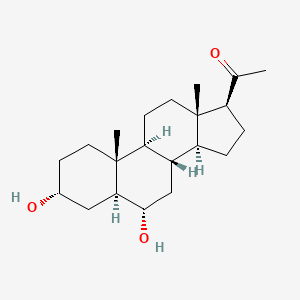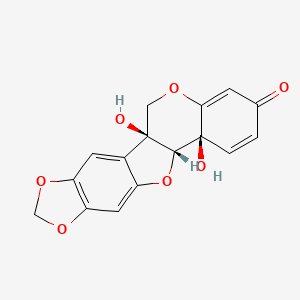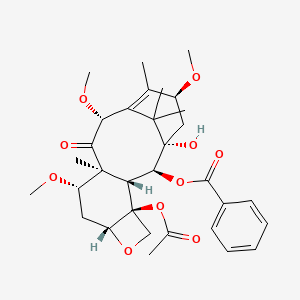
10-Deacetyl-7,10,13-trimethyl Baccatin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Genus Taxus). This compound is significant due to its role as a precursor in the synthesis of paclitaxel and other anti-cancer molecules . It is a colorless solid with a molecular formula of C32H42O10 and a molar mass of 586.68 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
10-Deacetyl-7,10,13-trimethyl Baccatin III is synthesized from 10-Deacetyl Baccatin III through a series of chemical reactionsThe reaction conditions typically include the use of organic solvents such as methanol and reagents like acetyl-CoA .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from yew tree biomass followed by chemical modification. The process is optimized to maximize yield and purity, often involving chromatographic techniques for purification .
化学反応の分析
Types of Reactions
10-Deacetyl-7,10,13-trimethyl Baccatin III undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of paclitaxel and other related compounds .
科学的研究の応用
10-Deacetyl-7,10,13-trimethyl Baccatin III has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxanes.
Medicine: Key intermediate in the production of anti-cancer drugs like paclitaxel.
Industry: Utilized in the development of novel pharmaceuticals and chemical processes
作用機序
The mechanism of action of 10-Deacetyl-7,10,13-trimethyl Baccatin III involves its conversion to paclitaxel, which stabilizes microtubules and inhibits cell division. This action targets rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The molecular pathways involved include the inhibition of microtubule depolymerization and the activation of apoptotic signaling cascades .
類似化合物との比較
Similar Compounds
- 10-Deacetyl Baccatin III
- Baccatin III
- 7-Epi-10-Deacetyl Baccatin III
- 10-Deacetyl Baccatin V
- 10-Deacetyl Baccatin VI
Uniqueness
10-Deacetyl-7,10,13-trimethyl Baccatin III is unique due to its specific methylation pattern, which enhances its utility as a precursor in the synthesis of paclitaxel and other anti-cancer agents. This compound’s structural modifications provide distinct advantages in terms of reactivity and selectivity in chemical synthesis .
特性
分子式 |
C32H42O10 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12,15-trimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1 |
InChIキー |
BTELCIXZLACDFF-JEODMRCNSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


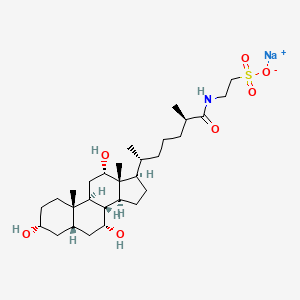




![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
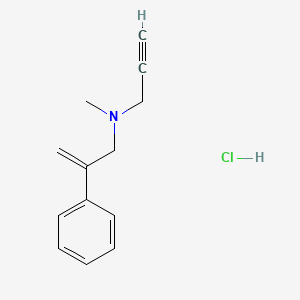
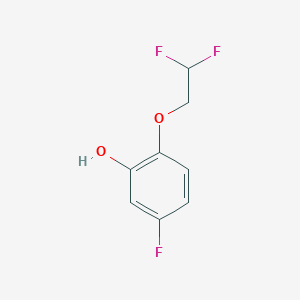
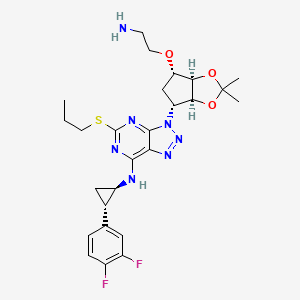
![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)

